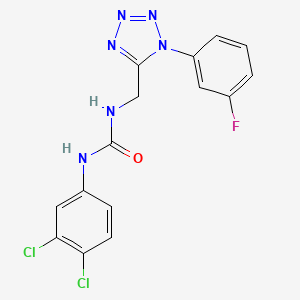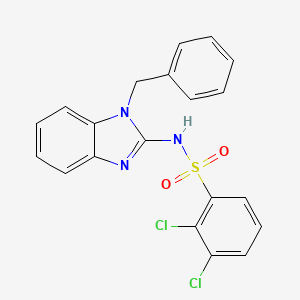
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent stimulant drug that has been widely used for research purposes. MDPV is known to produce a range of biochemical and physiological effects in the body, and its mechanism of action has been studied extensively.
Mecanismo De Acción
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol acts as a reuptake inhibitor for dopamine and norepinephrine. It blocks the transporters responsible for reabsorbing these neurotransmitters into presynaptic neurons, leading to an increase in their extracellular concentrations. This results in increased stimulation of the central nervous system, leading to the characteristic stimulant effects of 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol.
Biochemical and Physiological Effects:
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol produces a range of biochemical and physiological effects in the body. It increases the release of dopamine and norepinephrine, leading to increased alertness, euphoria, and energy. 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol also increases heart rate, blood pressure, and body temperature. Prolonged use of 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol has several advantages for lab experiments. It is a potent stimulant drug that produces consistent and predictable effects. It is also relatively easy to synthesize and has a long shelf life. However, 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol is a controlled substance and requires special permits and licenses to handle and use. It also has a high potential for abuse and can be dangerous if not handled properly.
Direcciones Futuras
There are several future directions for research on 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol. One area of interest is the development of new drugs that target the dopamine and norepinephrine systems more selectively. Another area of interest is the study of the long-term effects of stimulant use on the brain and behavior. Additionally, more research is needed to understand the mechanisms of addiction and withdrawal associated with 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol use.
Métodos De Síntesis
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol can be synthesized through a two-step process. The first step involves the condensation of 3-phenylpropanal with 1-methylpiperidine in the presence of sodium cyanoborohydride. This results in the formation of 1-(1-methylpiperidin-3-yl)-1-phenylpropan-1-ol. In the second step, this intermediate is reacted with 3-bromomethoxybenzaldehyde in the presence of potassium carbonate to produce 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol.
Aplicaciones Científicas De Investigación
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol has been widely used for research purposes due to its potent stimulant properties. It has been used to study the effects of stimulant drugs on the central nervous system, particularly on the dopamine and norepinephrine systems. 1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol has also been used to study the effects of long-term stimulant use on the brain and behavior.
Propiedades
IUPAC Name |
1-(1-methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-21(23,19-11-7-13-22(2)15-19)18-10-6-12-20(14-18)24-16-17-8-4-3-5-9-17/h3-6,8-10,12,14,19,23H,7,11,13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKLBLNXRJVOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C)(C2=CC(=CC=C2)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpiperidin-3-yl)-1-(3-phenylmethoxyphenyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)




![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)
![N-butyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2529381.png)
![(2Z)-4-chloro-2-[(4-chloroanilino)methylidene]-3-oxobutanenitrile](/img/structure/B2529382.png)

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)

![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)
